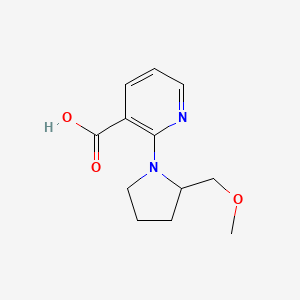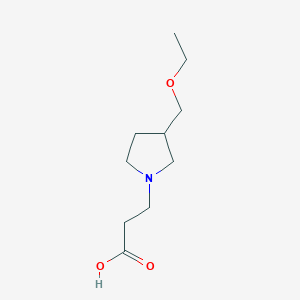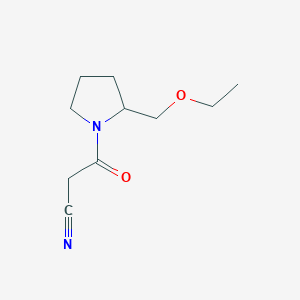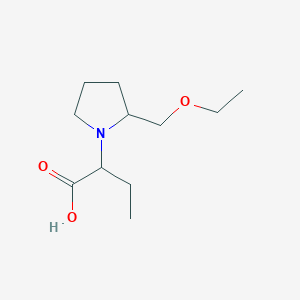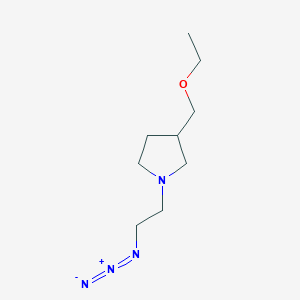
4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine” were not found, piperidine derivatives, which this compound is a part of, have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Attached to this ring is a piperidin-1-yl group and an ethoxymethyl group.Physical And Chemical Properties Analysis
“4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine” is a solid compound . As mentioned earlier, it has a molecular weight of 255.74 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
The compound 4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine and its derivatives have been the subject of various research studies, focusing primarily on their synthesis and potential pharmacological applications. For instance, Amr et al. (2008) reported on the synthesis and pharmacological evaluation of a series of substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine. This study revealed that many of these compounds exhibit significant analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Synthesis for Medicinal Chemistry
The synthesis of derivatives of 4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine serves as an intermediate step in the development of various medicinal compounds. Shen Li (2012) detailed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, showcasing the compound's relevance in medicinal chemistry (Shen Li, 2012).
Antibacterial and Antifungal Applications
Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the microwave-assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. Their research highlights the antibacterial properties of these compounds, further emphasizing the potential biomedical applications of 4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).
Propiedades
IUPAC Name |
4-chloro-6-[2-(ethoxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-17-8-10-5-3-4-6-16(10)12-7-11(13)14-9-15-12/h7,9-10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTNIHRDAQRRTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



